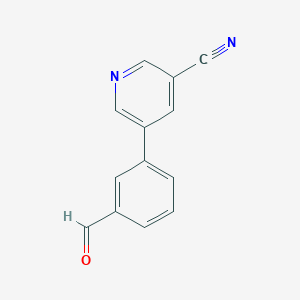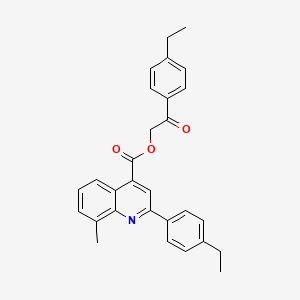
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure substituted with ethylphenyl and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethylphenyl groups through Friedel-Crafts alkylation. The oxoethyl group can be introduced via an acylation reaction using appropriate acylating agents under acidic or basic conditions. The final step often involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylphenyl)propanoic acid: A structurally similar compound with different functional groups.
1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene: Another related compound with a different core structure.
(4-Ethylphenyl)(4-methylphenyl)methanol: A compound with similar substituents but different functional groups.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
355429-08-2 |
|---|---|
Molecular Formula |
C29H27NO3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-4-20-9-13-22(14-10-20)26-17-25(24-8-6-7-19(3)28(24)30-26)29(32)33-18-27(31)23-15-11-21(5-2)12-16-23/h6-17H,4-5,18H2,1-3H3 |
InChI Key |
COBDHTOYMCUOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


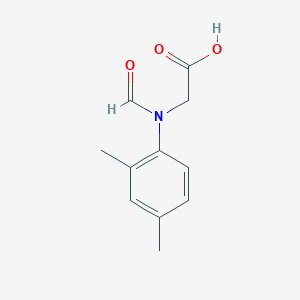
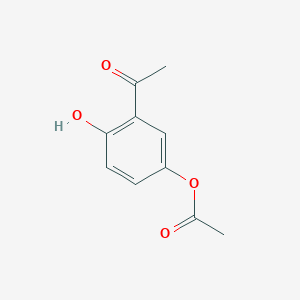
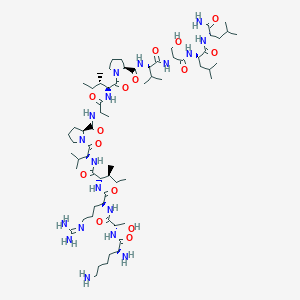
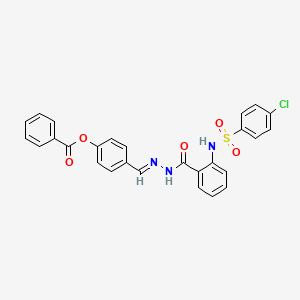
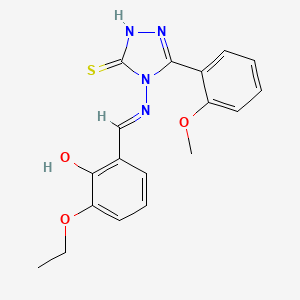
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

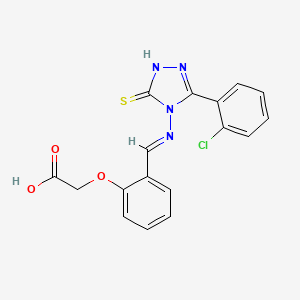

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15087167.png)
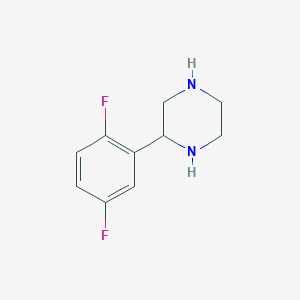
![6-methyl-2-[2-(4-methylphenyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B15087180.png)
